N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine
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Overview
Description
N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine: is an organic compound with the molecular formula C19H29NSi It is a derivative of indene, a bicyclic hydrocarbon, and contains a tert-butyl group, a pentyl chain, and a dimethylsilylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine typically involves the reaction of 3-pentyl-1H-indene with tert-butylamine and dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. A common solvent used in this reaction is tetrahydrofuran (THF), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The silylamine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (e.g., NaCl, KBr) and organometallic reagents (e.g., Grignard reagents) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated indene derivatives, while reduction can produce fully hydrogenated indene compounds.
Scientific Research Applications
Chemistry: In chemistry, N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine is used as a precursor for the synthesis of more complex molecules. It serves as a building block in organic synthesis and can be utilized in the development of new materials and catalysts.
Biology and Medicine: The compound’s structural features make it a candidate for biological studies, particularly in the design of bioactive molecules. It may be explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may find applications in the development of polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine involves its interaction with specific molecular targets and pathways. The silylamine group can participate in coordination chemistry, forming complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. Additionally, the compound’s hydrophobic and steric properties influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
- N-tert-Butyl(3-butenyl-1H-indene-1-yl)dimethylsilylamine
- N-tert-Butyl(3-butyl-1H-indene-1-yl)dimethylsilylamine
- tert-Butyl(3-pentyl-1H-indene-1-yl)dimethylsilylamine
Comparison: Compared to its similar compounds, N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine exhibits unique properties due to the presence of the pentyl chain. This longer alkyl chain can influence the compound’s solubility, reactivity, and overall stability. The tert-butyl group provides steric hindrance, which can affect the compound’s interactions with other molecules and its behavior in chemical reactions.
Properties
CAS No. |
357604-90-1 |
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Molecular Formula |
C20H33NSi |
Molecular Weight |
315.6 g/mol |
IUPAC Name |
N-[dimethyl-(3-pentyl-1H-inden-1-yl)silyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C20H33NSi/c1-7-8-9-12-16-15-19(18-14-11-10-13-17(16)18)22(5,6)21-20(2,3)4/h10-11,13-15,19,21H,7-9,12H2,1-6H3 |
InChI Key |
OGWOBVUUYKCMTG-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(C2=CC=CC=C21)[Si](C)(C)NC(C)(C)C |
Canonical SMILES |
CCCCCC1=CC(C2=CC=CC=C21)[Si](C)(C)NC(C)(C)C |
Origin of Product |
United States |
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